molecular formula C31H40O2 B12425112 10Z-Vitamin K2-d7

10Z-Vitamin K2-d7

Cat. No.: B12425112
M. Wt: 451.7 g/mol
InChI Key: DKHGMERMDICWDU-NCEFAWMLSA-N
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Description

10Z-Vitamin K2-d7: is a deuterated form of Vitamin K2, specifically labeled with seven deuterium atoms. It is a synthetic analog of Vitamin K2, which is known for its role in blood coagulation, bone metabolism, and cardiovascular health. The deuterium labeling makes it particularly useful in scientific research, especially in studies involving metabolic pathways and pharmacokinetics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10Z-Vitamin K2-d7 involves the incorporation of deuterium atoms into the Vitamin K2 molecule. This can be achieved through various synthetic routes, including:

    Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas or deuterated solvents.

    Deuterated Precursors: Using deuterated starting materials in the synthesis of Vitamin K2 can lead to the incorporation of deuterium atoms at specific positions in the molecule.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated precursors. The process includes:

    Fermentation: Utilizing microorganisms such as Bacillus subtilis to produce Vitamin K2, followed by chemical modification to introduce deuterium atoms.

    Chemical Synthesis: Employing multi-step organic synthesis techniques to construct the Vitamin K2 molecule with deuterium labeling.

Chemical Reactions Analysis

Types of Reactions: 10Z-Vitamin K2-d7 undergoes various chemical reactions, including:

    Oxidation: The naphthoquinone ring can undergo oxidation to form epoxide derivatives.

    Reduction: The quinone moiety can be reduced to hydroquinone under specific conditions.

    Substitution: The isoprenoid side chain can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Halogenated reagents and catalysts such as palladium on carbon can facilitate substitution reactions.

Major Products:

    Epoxide Derivatives: Formed through oxidation reactions.

    Hydroquinone Derivatives: Resulting from reduction reactions.

    Substituted Isoprenoid Derivatives: Produced through substitution reactions.

Scientific Research Applications

10Z-Vitamin K2-d7 has a wide range of applications in scientific research, including:

    Chemistry: Used as a tracer in studies involving metabolic pathways and reaction mechanisms.

    Biology: Employed in research on cellular processes and enzyme activities.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Vitamin K2.

    Industry: Applied in the development of nutritional supplements and pharmaceuticals.

Mechanism of Action

The mechanism of action of 10Z-Vitamin K2-d7 involves its role as a cofactor in the carboxylation of glutamate residues on specific proteins. This carboxylation process is essential for the activation of proteins involved in blood coagulation, bone metabolism, and vascular health. The deuterium labeling allows for detailed studies of these processes by providing insights into the molecular targets and pathways involved.

Comparison with Similar Compounds

    Vitamin K1:

    Vitamin K2 (Menaquinone-4): A shorter-chain form of Vitamin K2 with similar biological functions.

    Vitamin K2 (Menaquinone-7): A longer-chain form of Vitamin K2 with higher bioavailability and longer half-life.

Uniqueness of 10Z-Vitamin K2-d7: The deuterium labeling of this compound makes it unique compared to other forms of Vitamin K. This labeling provides stability and allows for precise tracking in metabolic studies, making it an invaluable tool in scientific research.

Properties

Molecular Formula

C31H40O2

Molecular Weight

451.7 g/mol

IUPAC Name

5,6,7,8-tetradeuterio-2-[(2E,6E,10Z)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]-3-(trideuteriomethyl)naphthalene-1,4-dione

InChI

InChI=1S/C31H40O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,12,14,16,18-20H,9-11,13,15,17,21H2,1-6H3/b23-14-,24-16+,25-20+/i6D3,7D,8D,18D,19D

InChI Key

DKHGMERMDICWDU-NCEFAWMLSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=O)C(=C(C2=O)C([2H])([2H])[2H])C/C=C(\C)/CC/C=C(\C)/CC/C=C(/C)\CCC=C(C)C)[2H])[2H]

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C

Origin of Product

United States

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